molecular formula C14H10S B072322 2-Phenylbenzo[b]thiophene CAS No. 1207-95-0

2-Phenylbenzo[b]thiophene

Cat. No.: B072322
CAS No.: 1207-95-0
M. Wt: 210.3 g/mol
InChI Key: LBMHPHUSGIEGHJ-UHFFFAOYSA-N
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Description

2-Phenylbenzo[b]thiophene is a heterocyclic aromatic compound consisting of a benzo[b]thiophene core substituted with a phenyl group at the 2-position. Its structure combines the electron-rich thiophene ring with a planar aromatic system, enabling unique electronic and steric properties. This compound has garnered significant interest in medicinal chemistry and materials science due to its versatility as a building block for bioactive molecules and functional materials.

Synthesis: A common synthetic route involves Ru-catalyzed C–H arylation of benzo[b]thiophene with bromobenzene, yielding this compound in 28% isolated yield .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 2-Phenylbenzo[b]thiophene. One common method involves the palladium-catalyzed direct arylation of benzo[b]thiophene with arylboronic acids. This reaction typically occurs at the C2 position via C-H activation, followed by palladium(II)-catalyzed arylation . Another method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, which affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using efficient catalytic systems. For example, the Rh-catalyzed asymmetric hydrogenation method mentioned above can be scaled up to produce gram-scale quantities with high yield and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzo[b]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form sulfoxides and sulfones, which exhibit different chemical and physical properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, arylboronic acids, and oxidizing agents such as peroxides. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include arylated derivatives, sulfoxides, and sulfones.

Scientific Research Applications

Medicinal Chemistry

2-Phenylbenzo[b]thiophene has been extensively researched for its anticancer properties, particularly as an antiestrogen. Studies have shown that derivatives of this compound can inhibit the growth of estrogen-sensitive breast cancer cells, such as MCF-7, with an IC50 value as low as 5 nM . The compound's structure allows it to function as a pure antagonist without stimulating estrogen receptor activity, making it a promising candidate for developing new treatments for hormone-dependent cancers .

Case Study: Antiestrogenic Activity

  • Objective : Evaluate the antiestrogenic properties of this compound derivatives.
  • Methodology : In vitro assays were conducted using HeLa cells transfected with human estrogen receptors.
  • Findings : Certain derivatives demonstrated significant inhibition of estrone's stimulatory effects on uterine weight in mice, indicating strong antiestrogenic activity .

Organic Electronics

The compound is also recognized for its applications in organic solar cells , organic light-emitting diodes (OLEDs) , and other electronic devices due to its favorable electronic properties. The structural characteristics of this compound contribute to its ability to form efficient charge transport pathways and exhibit photoluminescence, which are essential for the performance of electronic materials .

Table 1: Properties Relevant to Organic Electronics

PropertyValue/Description
PhotoluminescenceHigh quantum yields
Charge MobilityMedium charge mobility rates
ApplicationOrganic solar cells, OLEDs

Synthetic Applications

In synthetic chemistry, this compound serves as a key intermediate in the synthesis of various complex molecules. It can undergo several transformations, including palladium-catalyzed arylation and cross-coupling reactions, facilitating the creation of diverse derivatives with tailored functionalities .

Synthetic Pathways

  • Palladium-Catalyzed Arylation : This method enables selective modification at the C2 position of the benzo[b]thiophene ring, allowing for the introduction of various substituents.
  • Sonogashira Coupling : Utilized to synthesize aryl-substituted derivatives that exhibit significant biological activities, including potential cannabinoid receptor ligands .

Material Science

The compound's unique structural features allow it to be incorporated into liquid crystalline materials that exhibit efficient luminescence and charge transport properties. These materials are being explored for their potential use in advanced display technologies and sensors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Core Structure Key Substituents Electronic Properties
2-Phenylbenzo[b]thiophene Benzo[b]thiophene Phenyl at C2 Enhanced π-conjugation; moderate electron density at sulfur
Benzo[b]furan derivatives Benzo[b]furan 3′,4′,5′-Trimethoxybenzoyl Reduced electron density (oxygen vs. sulfur); weaker hydrophobic interactions
2-Phenylbenzo[d]thiazole Benzo[d]thiazole Phenyl at C2 Higher polarity (thiazole N); stronger hydrogen-bonding capacity
  • Key Insight : The sulfur atom in this compound enhances hydrophobic interactions in biological systems compared to oxygen in benzo[b]furan, as observed in tubulin-binding studies .

Pharmacological Activity

Compound Class Target/Activity Example Derivative IC50/EC50 Reference Compound
This compound derivatives Tubulin polymerization 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]thiophene EC50 = 1.2 μM Colchicine (EC50 = 0.8 μM)
2-Phenylbenzo[d]oxazole Tyrosinase inhibition Compound 3 (oxazole derivative) IC50 = 0.51 µM Kojic acid (IC50 = 14.33 µM)
Armed thiophene derivatives Antimicrobial (E. coli) Triazole-substituted thiophene MIC = 8 µg/mL Ampicillin (MIC = 4 µg/mL)
  • Key Insight : this compound derivatives exhibit superior tubulin-binding activity over benzo[b]furan analogs due to sulfur-mediated hydrophobic interactions with Val181 in the tubulin pocket .

Bioisosteric Replacements

  • 2-Phenylbenzo[d]thiazole vs. 2-Phenylbenzo[d]oxazole :
    • Thiazole derivatives exhibit stronger tyrosinase inhibition (e.g., IC50 = 2.1 µM) compared to oxazole analogs (IC50 = 0.51 µM) due to sulfur’s polarizability and improved enzyme active-site binding .
    • Oxazole derivatives, however, show better metabolic stability in vivo .

Biological Activity

2-Phenylbenzo[b]thiophene is a significant compound in medicinal chemistry, exhibiting a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Biological Activities

This compound and its derivatives have been studied for various biological activities, including:

  • Antitumor Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation.
  • Cholinesterase Inhibition : Some derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment.
  • Antifungal Properties : Certain derivatives have demonstrated antifungal activity against various strains.

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. For example, compounds synthesized from this scaffold have been tested against various cancer cell lines, showing significant cytotoxic effects.

Case Study: Antitumor Efficacy

A study assessed the cytotoxicity of several this compound derivatives against MCF-7 breast cancer cells. The results indicated that compounds with specific substitutions on the benzothiophene ring exhibited IC50 values in the nanomolar range. Table 1 summarizes these findings.

Compound IDIC50 (nM)Mechanism of Action
5a10Induction of apoptosis
5b15Cell cycle arrest
5c25Inhibition of angiogenesis

Cholinesterase Inhibition

The cholinesterase inhibitory activity of this compound derivatives has been a focal point for developing treatments for neurodegenerative diseases like Alzheimer's.

In Vitro Studies

In vitro assays using electric eel AChE and equine serum BChE demonstrated that certain derivatives possess significant inhibitory effects. The study calculated IC50 values for selected compounds, as shown in Table 2.

Compound IDAChE IC50 (µM)BChE IC50 (µM)
4a0.51.2
4b0.80.9
5f0.30.7

The most potent inhibitors were found to be comparable to standard drugs like galantamine, suggesting their potential as therapeutic agents for Alzheimer's disease.

Antifungal Activity

Research has also indicated that certain derivatives of this compound exhibit antifungal properties. A study evaluated the antifungal activity against Candida albicans and Aspergillus niger, revealing effective inhibition at low concentrations.

Summary of Antifungal Efficacy

The antifungal activity is summarized in Table 3, which lists the minimum inhibitory concentrations (MIC) for selected compounds.

Compound IDMIC against C. albicans (µg/mL)MIC against A. niger (µg/mL)
6a1215
6b1020
6c818

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the benzothiophene ring can enhance potency and selectivity towards targeted enzymes or receptors.

Key Findings from SAR Studies

  • Substitution Patterns : Mono-substituted derivatives at position two showed improved cholinesterase inhibition compared to disubstituted variants.
  • Functional Groups : The introduction of electron-withdrawing groups significantly increased antitumor activity.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-phenylbenzo[b]thiophene?

  • Methodological Answer : Two predominant methods are widely used:

  • Pd-Catalyzed Coupling : Reacting 2-iodothiophenol with phenylacetylene derivatives using Pd(OAc)₂ (15 mol%), TMEDA (20 mol%), and AgTFA in DMF at 110°C under N₂ yields this compound with moderate-to-good yields (50–75%). This method is scalable and tolerates diverse substituents .
  • Radical Cyclization : K₂S₂O₈-mediated cyclization of 2-alkynylthioanisoles under mild conditions avoids transition metals, offering a "greener" approach. Control experiments (e.g., radical scavengers like TEMPO) confirm the radical pathway .
    • Key Considerations : Monitor reaction progress via TLC or GC-MS, and purify via column chromatography or recrystallization.

Q. How can spectroscopic techniques characterize 2-phenylbenenzo[b]thiophene derivatives?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions and regioselectivity. For example, aromatic protons in the benzo[b]thiophene core resonate at δ 7.2–7.8 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weights and isotopic patterns (e.g., bromine or fluorine substituents) .
  • Fluorescence Spectroscopy : Measure quantum yields (e.g., Φ = 1.0 for 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide) using integrating sphere methods .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer :

  • Organic Electronics : Derivatives with electron-withdrawing groups (e.g., sulfone) enhance charge transport in organic semiconductors. Optimize via substituent tuning (e.g., methoxy or tert-butyl groups) .
  • Fluorescent Probes : High quantum yields make them suitable for bioimaging. Synthesize derivatives with polar groups (e.g., -COOH) for aqueous solubility .

Advanced Research Questions

Q. How can regioselectivity challenges in 2-substituted benzo[b]thiophene synthesis be addressed?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd-based catalysts with bulky ligands (e.g., XPhos) to direct coupling to the 2-position .
  • Substrate Design : Pre-functionalize starting materials (e.g., 2-mercaptoacetone with halobenzaldehydes) to enforce regiocontrol. Water-mediated conditions improve selectivity in one-pot syntheses .
  • Computational Modeling : DFT calculations predict transition states to guide substituent placement (e.g., MP2/6-311G** level for geometry optimization) .

Q. What experimental strategies resolve contradictions in reaction mechanism studies?

  • Methodological Answer :

  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or isotopically labeled substrates to confirm intermediates. For example, TEMPO traps methyl radicals in K₂S₂O₈-mediated cyclizations, halting reaction progress .
  • Cross-Validation : Compare spectroscopic data (e.g., GC-MS detection of benzene byproducts) with computational simulations (e.g., bond dissociation energies) .

Q. How can fluorescence quantum yields of this compound derivatives be optimized?

  • Methodological Answer :

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) increase π-conjugation, enhancing fluorescence. Conversely, electron-withdrawing groups (e.g., -NO₂) may quench emission .
  • Aggregation Control : Introduce steric hindrance (e.g., tert-butyl groups) to prevent π-π stacking, reducing aggregation-caused quenching (ACQ) .
  • Solvent Screening : Test polar vs. non-polar solvents; DMSO often stabilizes excited states, improving Φ values .

Q. What computational methods validate the adsorption behavior of this compound on surfaces?

  • Methodological Answer :

  • Periodic DFT : Use SIESTA or VASP to model adsorption on mineral surfaces (e.g., pyrophyllite). Optimize lattice parameters (e.g., a = 5.25 Å, b = 9.10 Å) and calculate binding energies .
  • Molecular Dynamics (MD) : Simulate thiophene-phyllosilicate interactions under ambient conditions to predict adsorption kinetics .

Properties

IUPAC Name

2-phenyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMHPHUSGIEGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of benzothiopheneboronic acid (1 g, 5.61 mmol) in ethanol (23 mL) was added to a mixture of iodobenzene (560 μL, 5 mmol), palladium tetrakis(triphenylphosphine) (460 mg, 0.4 mmol) and sodium carbonate (2.38 g, 22.4 mmol) in a mixture of toluene (15 mL) and water (15 mL). The reaction mixture was refluxed for 6 hours and then concentrated in vacuo. The residue was partitioned between ethyl acetate (30 mL) and water (10 mL). The biphasic mixture was acidified with an aqueous solution of hydrochloric acid 1N until pH 2. The aqueous layer was extracted with ethyl acetate (2×20 mL) and the organic layer was washed with water (10 mL), brine (10 mL), dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 90/10) to afford the desired product (2a) as a yellow oil (640 mg, 3 mmol, 60%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Phenylthioacetophenone (63.8 g) was added to 450 g of polyphosphoric acid at 100° C. and then heated further to 190° C. for three hours. The reaction was allowed to cool below 100° C. before pouring it into a mixture of ice and water. The aqueous solution was extracted with ether. The ether layer was dried with magnesium sulfate and evaporated to yield a tan, amorphous solid. The residue was crystallized from acetone-ethanol to give 35.2 g of the title compound. mp 171° C.-172° C.
Quantity
63.8 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Phenylbenzo[b]thiophene
2-Phenylbenzo[b]thiophene
2-Phenylbenzo[b]thiophene
2-Phenylbenzo[b]thiophene
2-Phenylbenzo[b]thiophene
2-Phenylbenzo[b]thiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.